![molecular formula C9H14O2 B2658506 (5-Tert-butylfuran-2-yl)methanol CAS No. 63711-16-0](/img/structure/B2658506.png)
(5-Tert-butylfuran-2-yl)methanol
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Description
(5-Tert-butylfuran-2-yl)methanol is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-(5-tert-butylfuran-2-yl)ethanol and is a colorless liquid that is soluble in many organic solvents.
Scientific Research Applications
Metal−Ligand Bifunctional Catalysis
Research reveals a novel metal−ligand bifunctional catalysis mechanism, highlighting a theoretical study on the ruthenium(II)-catalyzed hydrogen transfer between alcohols and carbonyl compounds. This study emphasizes the role of KOH in generating a formal 16-electron Ru complex, essential for catalysis, without intervening in transfer hydrogenation directly. The study also notes that Ru alkoxides, possibly formed, serve merely as a reservoir for the catalyst, indicating a distinct pathway contrary to current assumptions in the hydrogen transfer process (Yamakawa, Ito, & Noyori, 2000).
Enantioselective Synthesis
Further research has demonstrated the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols and furfurals via iridium-catalyzed transfer hydrogenation. This process leads to optically enriched products, showcasing the potential of (5-Tert-butylfuran-2-yl)methanol derivatives in asymmetric synthesis and their further conversion into valuable chemical intermediates (Bechem, Patman, Hashmi, & Krische, 2010).
Heterogeneous Catalysis in Organic Chemistry
The competitive adsorption of solvents during alkene hydrogenations has been studied, highlighting how solvent types, including methanol and tert-butyl alcohol, impact the hydrogenation process over Pt and Pd catalysts. This research underscores the significance of understanding solvent effects in enhancing catalytic efficiency and selectivity, providing insights into the optimization of catalytic reactions involving (5-Tert-butylfuran-2-yl)methanol (Augustine, Warner, & Melnick, 1984).
Synthesis of Novel Derivatives
Studies also cover the synthesis of novel L-Series 2′, 3′-dideoxy-3′-hydroxy-methyl-nucleosides and provide a convenient method for the separation of nucleoside anomers. This research opens pathways for creating new compounds from (5-Tert-butylfuran-2-yl)methanol, potentially applicable in nucleoside analogues and pharmaceuticals (Gould & Mann, 1997).
Methanol Utilization and Hydrogen Generation
Finally, advances in methanol production and utilization, particularly towards hydrogen generation via membrane reactor technology, have been discussed. This highlights methanol's role as a building block for producing complex chemical compounds and its potential in reducing CO2 emissions, with methanol synthesis being a significant hydrogen consumption source. The utilization of methanol, including (5-Tert-butylfuran-2-yl)methanol derivatives, for hydrogen production via various reforming processes, underlines its importance in sustainable energy and chemical production (Dalena et al., 2018).
properties
IUPAC Name |
(5-tert-butylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5,10H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNULDSPUKOPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Tert-butylfuran-2-yl)methanol |
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